Methyl(triphenyl)phosphanium hydrogen sulfite
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Overview
Description
Methyl(triphenyl)phosphanium hydrogen sulfite is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium hydrogen sulfite typically involves the reaction of triphenylphosphine with methyl iodide to form methyl(triphenyl)phosphanium iodide. This intermediate is then treated with a hydrogen sulfite source to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl(triphenyl)phosphanium hydrogen sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, regenerated phosphines, and substituted phosphonium salts .
Scientific Research Applications
Methyl(triphenyl)phosphanium hydrogen sulfite has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(triphenyl)phosphanium hydrogen sulfite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium cation can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions are primarily related to its interactions with carbonyl compounds and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form phosphonium ylides.
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of hydrogen sulfite.
Diphenylphosphine: Another phosphine derivative with different reactivity and applications.
Uniqueness
Methyl(triphenyl)phosphanium hydrogen sulfite is unique due to its specific counterion, which can influence its reactivity and applications. The hydrogen sulfite ion can participate in additional reactions, providing further versatility compared to other phosphonium salts .
Properties
CAS No. |
65007-29-6 |
---|---|
Molecular Formula |
C19H19O3PS |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
hydrogen sulfite;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.H2O3S/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4(2)3/h2-16H,1H3;(H2,1,2,3)/q+1;/p-1 |
InChI Key |
UULMGHRKSXQBAS-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)[O-] |
Origin of Product |
United States |
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